![molecular formula C19H22FN3O B5297308 N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5297308.png)
N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
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Overview
Description
N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, commonly known as EFDP, is a chemical compound that has garnered interest in the scientific community due to its potential pharmacological properties. EFDP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential in various diseases.
Mechanism of Action
The exact mechanism of action of EFDP is not fully understood, but it is thought to involve the modulation of serotonin and dopamine signaling pathways. EFDP has been shown to bind to the serotonin transporter and the dopamine transporter, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This, in turn, can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
EFDP has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. EFDP has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, EFDP has been shown to have antipsychotic properties, suggesting that it may have potential therapeutic applications in the treatment of schizophrenia.
Advantages and Limitations for Lab Experiments
EFDP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. EFDP has also been shown to be effective in animal models of various neurological disorders, suggesting that it may have potential therapeutic applications. However, there are also some limitations to using EFDP in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, EFDP has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on EFDP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further studies are needed to establish the safety and efficacy of EFDP in humans and to determine the optimal dosing and administration regimens. Another area of interest is the development of more selective and potent derivatives of EFDP that could be used as research tools or therapeutic agents. Additionally, studies are needed to further elucidate the mechanism of action of EFDP and to identify its molecular targets and signaling pathways.
Synthesis Methods
The synthesis of EFDP involves the reaction of 4-ethylphenylhydrazine and 2-fluorobenzoyl chloride in the presence of triethylamine. The reaction mixture is then heated to reflux in dichloromethane, and the resulting product is purified by column chromatography. The yield of EFDP is typically around 50-60%, and the purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
EFDP has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. EFDP has also been found to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
properties
IUPAC Name |
N-(4-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-2-15-7-9-16(10-8-15)21-19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZIATKUTPZNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
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